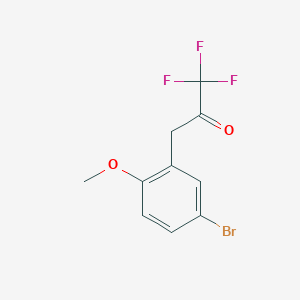

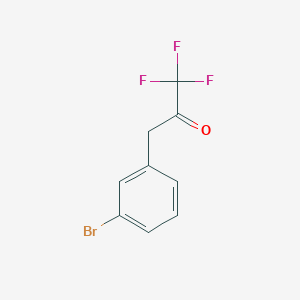

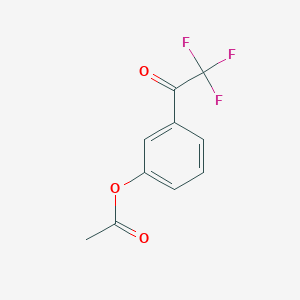

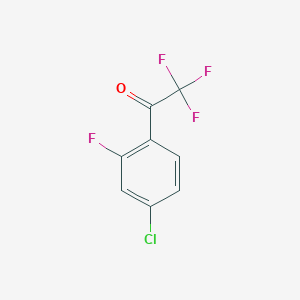

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid, also known as DMOBTF, is an organic compound that is used in many scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. DMOBTF is known for its unique properties, such as its high solubility, low toxicity, and ability to be synthesized in a variety of ways.

Applications De Recherche Scientifique

Optical Gating of Synthetic Ion Channels

In the field of nanofluidics, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group for the optical gating of synthetic ion channels. This application involves decorating the inner surface of channels with photolabile hydrophobic molecules, which, upon UV irradiation, generate hydrophilic groups enabling the permselective transport of ionic species in aqueous solutions through the channels. This technology has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of New Heterocyclic Compounds

The synthesis of new heterocyclic compounds with potential biological activity has been demonstrated using a derivative of 4-oxo-butanoic acid. This synthesis involves reactions with antipyrin and other agents to create pyridazinone derivatives and other compounds. Some of these new compounds have shown antimicrobial and antifungal activities, highlighting their potential in pharmaceutical research (Sayed et al., 2003).

Enantioselective Syntheses of Pharmaceutical Intermediates

A novel synthetic strategy for enantioselective synthesis of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of pharmaceuticals like sitagliptin, has been developed. This synthesis involves a series of steps including Pd-catalyzed coupling, l-proline catalyzed reaction, and selective tosylation, leading to high enantiomeric excess and yield. This process is crucial for the production of enantiomerically pure intermediates for antidiabetic drugs (Fıstıkçı et al., 2012).

Thermodynamic Studies in Solvent Systems

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents and binary mixtures was studied using a gravimetric method. This research offers insights into the thermodynamic behavior of the compound in different solvents, which is vital for understanding its properties in various applications, including pharmaceutical formulations (Fan et al., 2016).

Cascade Reactions in Enzyme Engineering

In enzyme engineering, a PluriZyme, TR2E2, was developed with integrated transaminase and artificial esterase activities. This enzyme efficiently catalyzes cascade reactions converting β-keto esters into β-amino acids, crucial intermediates in antidiabetic drug synthesis. Such developments highlight the role of 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid derivatives in biocatalysis and pharmaceutical synthesis (Roda et al., 2022).

Propriétés

IUPAC Name |

2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPMRFDLCPFBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645351 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-72-8 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)